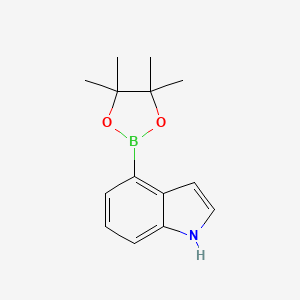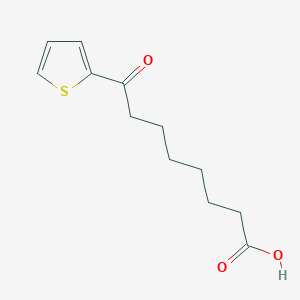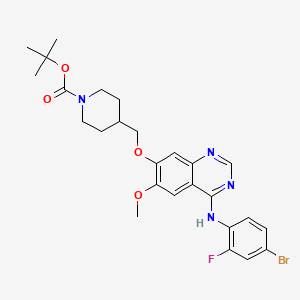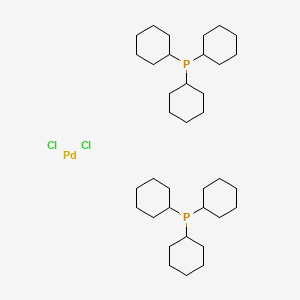![molecular formula C14H14O B1312398 2-[1,1'-联苯]-4-基-1-乙醇 CAS No. 37729-18-3](/img/structure/B1312398.png)
2-[1,1'-联苯]-4-基-1-乙醇
描述
2-[1,1’-Biphenyl]-4-yl-1-ethanol is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl moiety attached to an ethanol group at the 4-position
科学研究应用
2-[1,1’-Biphenyl]-4-yl-1-ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
作用机制
Target of Action
Similar compounds such as biphenyl derivatives have been reported to exhibit antibacterial activities and have been used as inhibitors targeting PD-1/PD-L1 interaction .
Mode of Action
For instance, certain biphenyl derivatives have been found to inhibit the PD-1/PD-L1 interaction, which is a key pathway in immune response .
Biochemical Pathways
Related compounds such as polychlorinated biphenyls (pcbs) have been reported to be metabolized by several enzymes including biphenyl dioxygenase (bpha), dihydrodiol dehydrogenase (bphb), 2,3-dihydroxybiphenyl dioxygenase (bphc), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphd) .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the bioavailability and overall effect of the compound .
Result of Action
For instance, certain small molecule inhibitors have been found to interfere with transcription-replication conflicts, leading to selective chemotherapy .
生化分析
Biochemical Properties
2-[1,1’-Biphenyl]-4-yl-1-ethanol plays a significant role in biochemical reactions. It interacts with enzymes such as transaminases, which are involved in the transfer of amino groups from one molecule to another. These interactions are crucial for the synthesis of chiral amines, which are important building blocks in pharmaceuticals and agrochemicals . The compound’s interaction with transaminases involves the formation of an external aldimine, which is a key intermediate in the catalytic process.
Cellular Effects
2-[1,1’-Biphenyl]-4-yl-1-ethanol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in plant cells, biphenyl compounds are known to be involved in the biosynthesis of phytoalexins, which are antimicrobial substances produced in response to pathogen attacks . This indicates that 2-[1,1’-Biphenyl]-4-yl-1-ethanol may play a role in enhancing the plant’s defense mechanisms.
Molecular Mechanism
The molecular mechanism of 2-[1,1’-Biphenyl]-4-yl-1-ethanol involves its binding interactions with biomolecules. It acts as a substrate for transaminase enzymes, leading to the formation of chiral amines through a series of catalytic steps . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of specific genes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[1,1’-Biphenyl]-4-yl-1-ethanol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that biphenyl compounds can undergo oxidative stress, leading to the production of reactive oxygen species (ROS) and subsequent changes in cellular function . Long-term exposure to 2-[1,1’-Biphenyl]-4-yl-1-ethanol may result in alterations in cellular metabolism and gene expression.
Metabolic Pathways
2-[1,1’-Biphenyl]-4-yl-1-ethanol is involved in various metabolic pathways. It interacts with enzymes such as transaminases and may influence the levels of metabolites in these pathways . The compound’s role in the biosynthesis of phytoalexins in plants suggests that it may also be involved in secondary metabolite production, which is crucial for plant defense mechanisms .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1,1’-Biphenyl]-4-yl-1-ethanol typically involves the following steps:
Suzuki-Miyaura Coupling Reaction: This reaction is used to form the biphenyl core by coupling a halogenated benzene with a phenylboronic acid in the presence of a palladium catalyst and a base.
Reduction of the Ketone: The biphenyl ketone intermediate is then reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of 2-[1,1’-Biphenyl]-4-yl-1-ethanol may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: 2-[1,1’-Biphenyl]-4-yl-1-ethanol can undergo oxidation to form the corresponding ketone or carboxylic acid. Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Biphenyl ketone, biphenyl carboxylic acid.
Reduction: Biphenyl alkane.
Substitution: Halogenated biphenyls, nitro biphenyls, sulfonated biphenyls.
相似化合物的比较
Biphenyl: Lacks the ethanol group, making it less polar and less reactive in certain chemical reactions.
4-Biphenylmethanol: Similar structure but with a methanol group instead of ethanol, affecting its solubility and reactivity.
4-Biphenylcarboxylic Acid: Contains a carboxylic acid group, making it more acidic and capable of forming salts.
Uniqueness: 2-[1,1’-Biphenyl]-4-yl-1-ethanol is unique due to the presence of both the biphenyl and ethanol functionalities, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
2-(4-phenylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGLKAAXNFFWON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423710 | |
| Record name | 2-([1,1'-Biphenyl]-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37729-18-3 | |
| Record name | 2-([1,1'-Biphenyl]-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[1,1'-Biphenyl]-4-yl-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






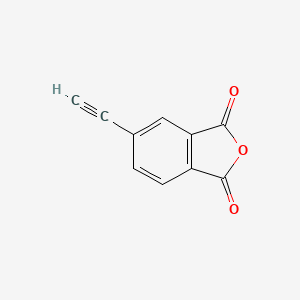
![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)

